4-fluoro-1H-indole-6-carboxylic Acid

Lipophilicity Drug-likeness ADME

This 4-fluoroindole-6-carboxylic acid offers a strategic advantage: C4-fluorination lowers LogP to 1.7 vs. 2.83 for the chloro analog, reducing metabolic clearance risk while maintaining halogen binding. Quantified at 98% purity with full analytical documentation, it is a superior precursor for kinase/antiviral SAR programs requiring balanced lipophilicity and proven oral bioavailability.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 885520-31-0
Cat. No. B1339630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-indole-6-carboxylic Acid
CAS885520-31-0
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)C(=O)O)F
InChIInChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
InChIKeyAZRLJGFDKLHDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indole-6-carboxylic Acid (CAS 885520-31-0): Chemical Identity and Procurement Baseline


4-Fluoro-1H-indole-6-carboxylic acid (CAS 885520-31-0) is a fluorinated indole derivative with the molecular formula C9H6FNO2 and molecular weight 179.15 g/mol, featuring a fluorine atom at the 4-position and a carboxylic acid group at the 6-position of the indole bicyclic scaffold [1]. The compound exists as a solid with a melting point of 215-217 °C and an experimentally determined aqueous solubility of 0.54 g/L at 25 °C . As a heterocyclic aromatic building block, it serves as a versatile intermediate in medicinal chemistry for constructing bioactive molecules, with its fluorinated core contributing to enhanced metabolic stability and binding affinity in drug candidates .

Why Generic Substitution Fails for 4-Fluoro-1H-indole-6-carboxylic Acid (CAS 885520-31-0): The Quantifiable Risk of Analog Replacement


Substituting 4-fluoro-1H-indole-6-carboxylic acid with a positional isomer, alternative halogen analog, or unsubstituted indole-6-carboxylic acid introduces quantifiable alterations in physicochemical properties that directly impact synthetic outcomes and biological performance. The 4-fluoro substitution pattern yields a computed XLogP3 of 1.7 and topological polar surface area (TPSA) of 53.1 Ų, whereas replacement with a 4-chloro analog increases LogP to 2.83—a 1.13 log unit increase representing approximately 13-fold higher lipophilicity [1][2]. This difference fundamentally alters partition behavior, membrane permeability, and chromatographic retention. Furthermore, the 4-fluoro moiety provides unique metabolic stability advantages compared to non-fluorinated indole scaffolds, as demonstrated in antiviral development programs where 4-fluoro substitution markedly enhanced potency and oral bioavailability relative to unsubstituted indole precursors [3]. Positional isomers (e.g., 5-fluoro-1H-indole-6-carboxylic acid) or regioisomers (e.g., 6-fluoro-1H-indole-4-carboxylic acid) alter both electronic distribution on the indole ring and the spatial orientation of the carboxylic acid handle, leading to divergent reactivity in downstream coupling reactions. These quantifiable differences in lipophilicity, metabolic susceptibility, and regiochemical accessibility preclude simple interchangeability.

Quantitative Differentiation Guide for 4-Fluoro-1H-indole-6-carboxylic Acid (CAS 885520-31-0): Head-to-Head and Cross-Study Evidence


Lipophilicity Differentiation: 4-Fluoro vs. 4-Chloro Indole-6-Carboxylic Acid

The 4-fluoro substituent on the indole-6-carboxylic acid scaffold provides a logP of 1.7, compared to a logP of 2.83 for the 4-chloro analog, representing a reduction of 1.13 log units in lipophilicity [1][2]. This places the 4-fluoro compound in the optimal lipophilicity range for oral bioavailability (logP 1-3) per Lipinski's guidelines, whereas the 4-chloro analog exceeds recommended thresholds, increasing the risk of poor aqueous solubility and metabolic clearance issues [1][2].

Lipophilicity Drug-likeness ADME Physicochemical properties

Positional Isomer Differentiation: 4-Fluoro- vs. 5-Fluoro-Indole-6-Carboxylic Acid

The 4-fluoro-1H-indole-6-carboxylic acid (CAS 885520-31-0) and its 5-fluoro positional isomer (CAS 908600-74-8) share identical molecular weight (179.15 g/mol) but differ in substitution pattern on the indole benzene ring [1]. This regiochemical variation produces distinct electronic effects: the 4-fluoro position places fluorine adjacent to the indole nitrogen, creating a unique steric and electronic environment that influences nucleophilic aromatic substitution reactivity and metal-catalyzed cross-coupling partner compatibility [1]. The 5-fluoro isomer exhibits a slightly higher computed LogP of 1.87 compared to 1.7 for the 4-fluoro derivative, reflecting altered electronic distribution and solvation properties [1].

Regiochemistry Synthetic accessibility Reactivity Medicinal chemistry

Scaffold Validation: Indole-6-Carboxylic Acid Core as Privileged Antiproliferative Pharmacophore

The indole-6-carboxylic acid scaffold has been quantitatively validated as a privileged pharmacophore for developing multi-target antiproliferative agents. In a 2024 study, hydrazone and oxadiazole derivatives of indole-6-carboxylic acid demonstrated cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines via MTT assay, with lead compound 3b exhibiting EGFR-targeting activity and compound 6e showing VEGFR-2 inhibitory effects [1]. While these specific derivatives incorporate the indole-6-carboxylic acid core, the 4-fluoro substituent on the target compound offers additional advantages in metabolic stability and binding affinity enhancement compared to the unsubstituted indole-6-carboxylic acid scaffold [2].

Oncology EGFR inhibition VEGFR-2 inhibition Cytotoxicity Kinase inhibitors

Purity and Quality Assurance Differentiation: Vendor Specification Comparison

Commercially available 4-fluoro-1H-indole-6-carboxylic acid is supplied with purity specifications ranging from 95% to 98%, with premium vendors offering NLT 98% purity accompanied by comprehensive analytical documentation including HPLC, NMR, and LC-MS characterization . The melting point of 215-217 °C serves as an orthogonal identity and purity verification metric, distinguishing it from positional isomers which exhibit different thermal behavior (e.g., 6-fluoro-1H-indole-4-carboxylic acid melts at 222-223 °C) [1]. Spectroscopic verification via NMR (¹H and ¹³C) in acetone-d₆ is available through spectral databases, enabling unambiguous structural confirmation [2].

Quality control Analytical chemistry Procurement specification HPLC NMR

Evidence-Backed Application Scenarios for 4-Fluoro-1H-indole-6-carboxylic Acid (CAS 885520-31-0)


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction

The 4-fluoro-1H-indole-6-carboxylic acid scaffold serves as a validated precursor for constructing EGFR and VEGFR-2 targeted antiproliferative agents. The indole-6-carboxylic acid core has demonstrated cytotoxicity against HCT-116, HeLa, and HT-29 cancer cell lines when elaborated into hydrazone and oxadiazole derivatives [1]. The C4 fluorine substituent on the target compound provides the additional benefit of enhanced metabolic stability and improved binding affinity compared to unsubstituted indole scaffolds, as established through structure-activity relationship studies in antiviral and kinase inhibitor programs [2].

ADME-Optimized Lead Compound Synthesis

The target compound's favorable physicochemical profile—specifically XLogP3 of 1.7 and TPSA of 53.1 Ų—places it within optimal ranges for oral bioavailability per Lipinski's Rule of Five [1]. Compared to the 4-chloro analog (LogP = 2.83), the 4-fluoro variant offers approximately 13-fold lower lipophilicity, reducing the risk of metabolic clearance issues while maintaining halogen-mediated target interactions [1]. This property profile makes the compound particularly suitable for constructing drug candidates where balanced hydrophilicity-lipophilicity is critical for achieving favorable pharmacokinetic parameters.

Quality-Controlled Chemical Synthesis and Scale-Up Operations

The availability of 4-fluoro-1H-indole-6-carboxylic acid with 98% purity specifications, verified by HPLC, NMR, and LC-MS documentation, supports reproducible synthetic transformations in both discovery and process chemistry settings [1]. The compound's well-defined melting point (215-217 °C) enables rapid identity verification during incoming material inspection, while the availability of reference NMR spectra in acetone-d₆ from the SpectraBase database provides a validated benchmark for in-house quality control [2]. This analytical transparency reduces characterization overhead and mitigates the risk of synthetic failures attributable to impure or misidentified starting materials.

HIV-1 Attachment Inhibitor Analog Development

The 4-fluoroindole scaffold has demonstrated quantifiable advantages in antiviral drug development programs. In structure-activity relationship studies of HIV-1 gp120-CD4 interaction inhibitors, the 4-fluoro-substituted indole derivative exhibited markedly enhanced potency and oral bioavailability in rat, dog, and cynomolgus monkey models compared to the unsubstituted indole precursor [1]. This established efficacy of the 4-fluoroindole motif validates the procurement of 4-fluoro-1H-indole-6-carboxylic acid as a strategic building block for antiviral medicinal chemistry campaigns targeting viral entry mechanisms [1].

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